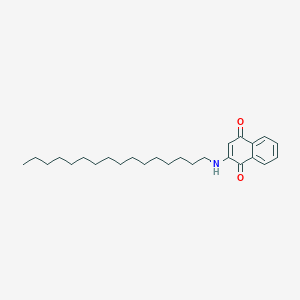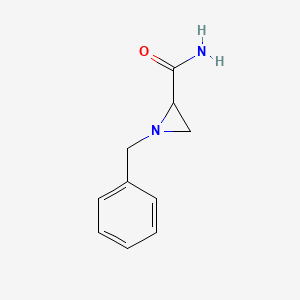
Ethyl 3-hydroxy-3,5-dimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-3,5-dimethylhexanoate is an organic compound with the molecular formula C10H20O3. It is an ester derived from hexanoic acid and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-3,5-dimethylhexanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-3,5-dimethylhexanoic acid with ethanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3,5-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-keto-3,5-dimethylhexanoic acid or 3,5-dimethylhexanoic acid.
Reduction: 3-hydroxy-3,5-dimethylhexanol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-hydroxy-3,5-dimethylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antiviral properties, particularly against Coxsackievirus.
Medicine: Explored for its therapeutic potential in antiviral treatments.
Industry: Utilized in the production of flavors and fragrances due to its fruity aroma.
Mechanism of Action
The mechanism by which ethyl 3-hydroxy-3,5-dimethylhexanoate exerts its effects involves interactions with specific molecular targets. For instance, its antiviral activity is believed to involve inhibition of viral replication by interfering with viral enzymes or proteins . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydroxyhexanoate: Similar structure but lacks the additional methyl groups.
Ethyl 3-hydroxybutyrate: Shorter carbon chain and different chemical properties.
Methyl 3-hydroxyhexanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
Ethyl 3-hydroxy-3,5-dimethylhexanoate is unique due to its specific structural features, such as the presence of two methyl groups at the 3 and 5 positions. These structural differences can influence its reactivity and applications compared to similar compounds .
Properties
CAS No. |
25409-20-5 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3,5-dimethylhexanoate |
InChI |
InChI=1S/C10H20O3/c1-5-13-9(11)7-10(4,12)6-8(2)3/h8,12H,5-7H2,1-4H3 |
InChI Key |
FUYFDLRJEKMUKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)

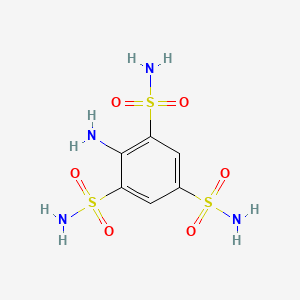
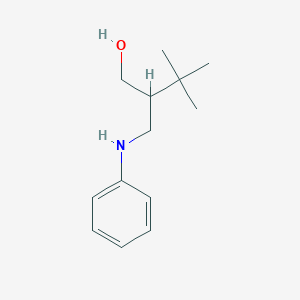



![[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)
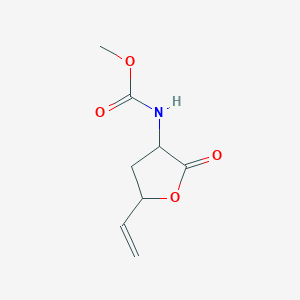
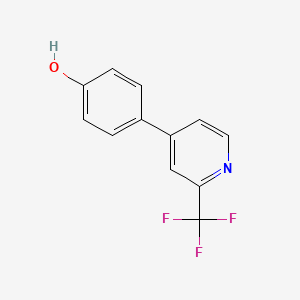
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester](/img/structure/B13994835.png)
